4-Acetyl-4-butylheptanedinitrile
Description
4-Acetyl-4-butylheptanedinitrile is a nitrile-containing organic compound characterized by a heptanedinitrile backbone substituted with an acetyl (-COCH₃) and a butyl (-C₄H₉) group at the 4-position. Its molecular formula is inferred to be C₁₃H₂₀N₂O, derived from the systematic name. This compound is structurally distinct from simpler nitriles due to its branched alkyl and ketone functionalities, which influence its reactivity and applications in organic chemistry.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-acetyl-4-butylheptanedinitrile |
InChI |
InChI=1S/C13H20N2O/c1-3-4-7-13(12(2)16,8-5-10-14)9-6-11-15/h3-9H2,1-2H3 |
InChI Key |
JXYZLVAZJYJFHB-UHFFFAOYSA-N |
SMILES |
CCCCC(CCC#N)(CCC#N)C(=O)C |
Canonical SMILES |
CCCCC(CCC#N)(CCC#N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Acetyl-4-butylheptanedinitrile with two structurally related compounds from the provided evidence:
Key Differences and Implications
Functional Group Impact: The acetyl group in this compound is less sterically demanding than the benzoyl group in 4-Benzoyl-4-(2-cyanoethyl)heptanedinitrile, enabling faster reaction kinetics in nucleophilic additions .
Electronic Effects: The dimethylamino group in 4-(Dimethylamino)butyronitrile hydrochloride introduces basicity, absent in the acetyl/butyl derivative. This makes the hydrochloride salt more reactive in acid-catalyzed reactions .
Safety and Handling :
Research Findings
- Synthetic Utility :
- Biological Activity: Dimethylamino-containing nitriles (e.g., ) are often precursors to bioactive molecules, such as antiviral agents, due to their ability to interact with cellular targets via hydrogen bonding.
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